molecular formula C17H27N3O3 B11828744 Bestatin-amido-Me

Bestatin-amido-Me

Cat. No.: B11828744
M. Wt: 321.4 g/mol
InChI Key: WXXGFNCJBKSHFH-ILXRZTDVSA-N
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Description

It acts as an inhibitor of apoptosis proteins (IAP) ligand and interacts with ABL inhibitors through a linker to produce SNIPER molecules . This compound is primarily used in scientific research for its ability to induce protein degradation.

Preparation Methods

Bestatin-amido-Me is synthesized by conjugating Bestatin with an ABL inhibitor via a linker. The synthetic route involves the following steps:

Chemical Reactions Analysis

Bestatin-amido-Me undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the amido group or other functional groups in the molecule.

    Substitution: Substitution reactions can occur at the amido group or other reactive sites on the molecule.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Bestatin-amido-Me has a wide range of scientific research applications:

Mechanism of Action

Bestatin-amido-Me exerts its effects by binding to IAPs and promoting their degradation. The molecular targets include cIAP1 and other IAP family members. The compound forms a ternary complex with the target protein and an E3 ligase, leading to ubiquitination and subsequent proteasomal degradation of the target protein . This mechanism is crucial for its potential therapeutic applications in cancer treatment.

Comparison with Similar Compounds

Bestatin-amido-Me is unique due to its specific interaction with IAPs and ABL inhibitors. Similar compounds include:

These compounds share some functional similarities but differ in their specific targets and mechanisms of action.

Properties

Molecular Formula

C17H27N3O3

Molecular Weight

321.4 g/mol

IUPAC Name

(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-N,4-dimethylpentanamide

InChI

InChI=1S/C17H27N3O3/c1-11(2)9-14(16(22)19-3)20-17(23)15(21)13(18)10-12-7-5-4-6-8-12/h4-8,11,13-15,21H,9-10,18H2,1-3H3,(H,19,22)(H,20,23)/t13-,14+,15+/m1/s1

InChI Key

WXXGFNCJBKSHFH-ILXRZTDVSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NC)NC(=O)[C@H]([C@@H](CC1=CC=CC=C1)N)O

Canonical SMILES

CC(C)CC(C(=O)NC)NC(=O)C(C(CC1=CC=CC=C1)N)O

Origin of Product

United States

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